4-Cyclopropaneamidocyclohexane-1-carboxylic acid
Overview
Description
4-Cyclopropaneamidocyclohexane-1-carboxylic acid is a complex organic compound characterized by its cyclopropane ring fused to an amide group and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropaneamidocyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring One common approach is the cyclopropanation of an appropriate precursor, such as cyclohexanone, using reagents like diazomethane or Simmons-Smith reagent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, followed by purification and isolation techniques to achieve the desired purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropaneamidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-Cyclopropaneamidocyclohexane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with biological targets can provide insights into various biological processes.
Medicine: In medicine, this compound may have potential therapeutic applications. Its structural features could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer agents.
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism by which 4-Cyclopropaneamidocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid
Cyclohexanecarboxylic acid
Cyclopropanecarboxamide
Uniqueness: 4-Cyclopropaneamidocyclohexane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the amide group, which are not commonly found together in other compounds. This combination of functional groups provides distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLDBTPGLAZMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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